5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol
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Overview
Description
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol is a chemical compound with the molecular formula C14H22N2S It is a derivative of pyridine and pyrrolidine, featuring a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol typically involves the reaction of 6-methyl-2-pyridine thiol with 1-butyl-2-pyrrolidinyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyridine ring can engage in π-π interactions with aromatic residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Butylpyrrolidin-2-yl)-6-methylpyridin-2-amine
- 5-(1-Butylpyrrolidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
Uniqueness
Compared to similar compounds, 5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where thiol functionality is desired.
Biological Activity
5-(1-Butylpyrrolidin-2-yl)-6-methylpyridine-2-thiol is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C14H22N2S
- Molecular Weight: 250.41 g/mol
- IUPAC Name: 5-(1-butylpyrrolidin-2-yl)-6-methylpyridine-2-thione
- CAS Number: 1352515-31-1
The compound features a thiol group, which is significant for its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 6-methyl-2-pyridine thiol and 1-butyl-2-pyrrolidinyl chloride. This reaction is generally conducted in an inert solvent such as dichloromethane or tetrahydrofuran, utilizing a base like potassium carbonate to facilitate the process .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bonding: The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity.
- Aromatic Interactions: The pyridine ring may engage in π-π interactions with aromatic residues, influencing binding affinity and specificity .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
Case Studies and Experimental Data
A review of the literature reveals various studies focused on the biological activity of similar compounds, although specific data on this compound is sparse. However, insights can be drawn from related compounds:
Comparative Analysis
Comparing this compound with structurally similar compounds highlights its unique reactivity:
Compound | Key Features | Biological Relevance |
---|---|---|
5-(1-butylpyrrolidin-2-yl)-6-methylpyridine | Contains thiol group | Potential for covalent modification of proteins |
5-(1-butylpyrrolidin-2-yl)-6-methylpyridine | Lacks thiol functionality | Limited reactivity compared to thiols |
Properties
Molecular Formula |
C14H22N2S |
---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
5-(1-butylpyrrolidin-2-yl)-6-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C14H22N2S/c1-3-4-9-16-10-5-6-13(16)12-7-8-14(17)15-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3,(H,15,17) |
InChI Key |
PLIIWULWBBMCPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=C(NC(=S)C=C2)C |
Origin of Product |
United States |
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